molecular formula C12H17NO2 B6231938 2-ethyl-N-(2-hydroxyphenyl)butanamide CAS No. 723757-74-2

2-ethyl-N-(2-hydroxyphenyl)butanamide

Cat. No.: B6231938
CAS No.: 723757-74-2
M. Wt: 207.3
InChI Key:
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Description

2-ethyl-N-(2-hydroxyphenyl)butanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of an amide group, a hydroxyphenyl group, and an ethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-hydroxyphenyl)butanamide typically involves the reaction of 2-hydroxyaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-hydroxyaniline+2-ethylbutanoyl chlorideThis compound+HCl\text{2-hydroxyaniline} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-hydroxyaniline+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-ethyl-N-(2-oxophenyl)butanamide.

    Reduction: Formation of 2-ethyl-N-(2-aminophenyl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethyl-N-(2-hydroxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-hydroxyphenyl)butanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(2-methoxyphenyl)butanamide
  • 2-ethyl-N-(2-chlorophenyl)butanamide
  • 2-ethyl-N-(2-aminophenyl)butanamide

Uniqueness

2-ethyl-N-(2-hydroxyphenyl)butanamide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

CAS No.

723757-74-2

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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